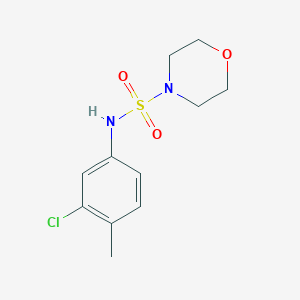

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

Description

The exact mass of the compound N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-9-2-3-10(8-11(9)12)13-18(15,16)14-4-6-17-7-5-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSIBWUPJMGYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

An In-depth Technical Guide to N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is a synthetic organic compound featuring a core structure that integrates a substituted aromatic amine with a morpholine-4-sulfonamide moiety. This unique combination of functional groups suggests its potential as a scaffold in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The morpholine ring, a common heterocycle in drug design, is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. The specific substitution pattern on the phenyl ring, a 3-chloro and a 4-methyl group, is expected to modulate the electronic and lipophilic character of the molecule, thereby influencing its biological activity and physicochemical behavior.

This technical guide provides a comprehensive overview of the physicochemical properties of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide, alongside detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is presented below:

Caption: Synthetic workflow for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloro-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) as a base. Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide.

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectral Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the 3-chloro-4-methylphenyl ring, the methyl group protons, the protons of the morpholine ring, and a signal for the sulfonamide N-H proton. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-7.5 ppm. The methyl protons should be a singlet around 2.3 ppm. The morpholine protons will typically show two multiplets corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms, respectively, in the range of 3.0-3.8 ppm. The sulfonamide N-H proton is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the carbons of the morpholine ring. Aromatic carbons will appear in the region of 120-140 ppm. The methyl carbon will be a signal around 20 ppm. The morpholine carbons will be observed in the range of 45-70 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretching of the sulfonamide (around 3200-3300 cm⁻¹), S=O stretching (asymmetric and symmetric vibrations around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-N and C-O stretching of the morpholine ring. [2]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound, confirming its elemental composition. [2]

Purity Determination:

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid) is typically employed. [3]Detection is usually performed using a UV detector at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

Potential Biological Significance

While specific biological activity for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide has not been extensively reported in publicly available literature, its structural features suggest several avenues for investigation. The sulfonamide moiety is a known inhibitor of various enzymes, and its derivatives have shown a broad range of biological activities, including antibacterial, and anticancer properties. [1]The presence of the 3-chloro-4-methylphenyl group can influence the binding affinity and selectivity for specific biological targets. The morpholine ring can enhance the compound's pharmacokinetic profile. Therefore, this molecule represents a promising starting point for the development of novel therapeutic agents.

Conclusion

References

-

Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). Food Science and Technology. Retrieved March 12, 2026, from [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2017). Journal of Agricultural and Food Chemistry. Retrieved March 12, 2026, from [Link]

-

Spectrofluorimetric procedure for the determination of sulfanilamide in surface water. (2022). International Journal of Chemical Science. Retrieved March 12, 2026, from [Link]

-

ABSTRACT This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesup. (n.d.). Journal of the Chemical Society of Nigeria. Retrieved March 12, 2026, from [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

Sources

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bingol.edu.tr [bingol.edu.tr]

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide: A Comprehensive Guide to Synthesis and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a critical pharmacophore and an important bioisostere of the amide bond, often conferring improved metabolic stability and binding affinities.[1] This document outlines a robust and efficient synthetic route predicated on the reaction of 3-chloro-4-methylaniline with morpholine-4-sulfonyl chloride. We delve into the causality behind the experimental design, from reagent selection to reaction conditions and purification strategies. Furthermore, a full suite of analytical techniques for structural verification and purity assessment is detailed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This guide is intended to serve as a practical, field-proven resource for researchers and professionals engaged in the synthesis and development of novel sulfonamide-based chemical entities.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, from classical antibacterial "sulfa drugs" to contemporary treatments for a variety of diseases.[2][3] Its utility stems from its unique physicochemical properties: it acts as a stable, non-hydrolyzable bioisostere for the more metabolically labile amide linkage, while also providing an additional hydrogen bond acceptor site, which can significantly enhance target-binding affinity.[1]

The target molecule, N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide , incorporates three key structural motifs:

-

A 3-chloro-4-methylaniline core, a substituted aromatic system that provides a scaffold for tuning electronic and lipophilic properties.

-

A sulfonamide linker , providing the characteristic geometric and hydrogen-bonding features.

-

A morpholine ring , a common heterocyclic moiety in drug design known to improve aqueous solubility and pharmacokinetic profiles.

Understanding the synthesis and characterization of this compound provides a foundational workflow applicable to a broad class of related molecules, accelerating discovery and development programs.

Synthesis Strategy and Retrosynthetic Analysis

The most reliable and widely adopted method for the formation of sulfonamides involves the coupling of a primary or secondary amine with a sulfonyl chloride.[2][4] This approach is favored for its high efficiency, broad functional group tolerance, and the commercial availability of a vast library of starting materials.

Our retrosynthetic analysis for the target compound is straightforward, disconnecting the S-N bond to yield two commercially available precursors: 3-chloro-4-methylaniline (1) and morpholine-4-sulfonyl chloride (2) . This strategy represents the most direct and atom-economical route to the final product.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol provides a self-validating system, where successful execution yields the target compound, which is then verified by the characterization methods outlined in Section 4.

Materials and Reagents

-

3-chloro-4-methylaniline (Reagent 1)

-

Morpholine-4-sulfonyl chloride (Reagent 2)[5]

-

Anhydrous Pyridine (Solvent and Base)

-

Dichloromethane (DCM) (Extraction Solvent)

-

1 M Hydrochloric Acid (Aqueous Wash)

-

Saturated Sodium Bicarbonate Solution (Aqueous Wash)

-

Brine (Aqueous Wash)

-

Anhydrous Magnesium Sulfate (Drying Agent)

-

Ethyl Acetate (Recrystallization Solvent)

-

Hexanes (Recrystallization Solvent)

Synthetic Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-chloro-4-methylaniline (1.0 eq). Dissolve the aniline in anhydrous pyridine (approx. 0.2 M concentration).

-

Causality: Anhydrous conditions are crucial as the sulfonyl chloride reactant is moisture-sensitive and can hydrolyze, reducing yield. Pyridine serves as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation.[2]

-

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add morpholine-4-sulfonyl chloride (1.05 eq) portion-wise or as a solution in a minimal amount of anhydrous pyridine over 15 minutes.

-

Causality: The reaction is exothermic; initial cooling controls the reaction rate and prevents potential side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting aniline reagent.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Causality: Allowing the reaction to proceed at room temperature for an extended period ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

-

Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with dichloromethane (DCM). Combine the organic layers.

-

Causality: This step separates the product, which is soluble in the organic phase (DCM), from the water-soluble pyridine hydrochloride salt and excess pyridine.

-

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove any remaining pyridine), saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine (to reduce the amount of water in the organic phase).

-

Causality: Each wash is a critical purification step. The acidic wash removes the basic pyridine, the basic wash removes any acidic impurities, and the brine wash initiates the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes. Filter the resulting crystals and dry them under high vacuum.

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The product should be highly soluble in hot ethyl acetate and poorly soluble when cold or upon addition of a non-polar co-solvent like hexanes, allowing for the formation of pure crystals upon cooling.

-

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide. The expected data from key analytical techniques are summarized below.

Summary of Analytical Data

| Technique | Parameter | Expected Result |

| Formula | Molecular Formula | C₁₁H₁₅ClN₂O₃S |

| Molecular Weight | Exact Mass | 290.0492 |

| HRMS (ESI+) | [M+H]⁺ | Expected: 291.0565; Found: [Value] |

| ¹H NMR | Chemical Shift (δ) | See Table 4.2 for detailed assignments |

| ¹³C NMR | Chemical Shift (δ) | See Table 4.3 for detailed assignments |

| FT-IR | Wavenumber (cm⁻¹) | ~3250 (N-H), ~1340 & ~1160 (asymm. & symm. SO₂), ~1600 (C=C) |

| Melting Point | (°C) | To be determined experimentally |

| Purity (HPLC) | Area % | >95% |

¹H NMR Spectroscopy

Proton NMR is used to map the hydrogen atoms in the molecule, confirming the connectivity of the structure. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Sulfonamide N-H | 9.5 - 10.5 | Singlet (broad) | 1H | Acidic proton, often broad and downfield. |

| Aromatic H (ortho to Cl) | ~7.25 | Doublet | 1H | Deshielded by adjacent Cl. |

| Aromatic H (ortho to N) | ~7.15 | Doublet of doublets | 1H | Influenced by both N and methyl group. |

| Aromatic H (ortho to Me) | ~7.10 | Doublet | 1H | Shielded relative to other aromatic protons. |

| Morpholine H (-O-CH₂) | ~3.65 | Triplet | 4H | Adjacent to the electronegative oxygen atom. |

| Morpholine H (-N-CH₂) | ~3.10 | Triplet | 4H | Adjacent to the sulfonamide nitrogen. |

| Methyl CH ₃ | ~2.30 | Singlet | 3H | Standard aromatic methyl group region. |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Aromatic C -N | ~138 | Attached to the electron-withdrawing sulfonamide group. |

| Aromatic C -Cl | ~135 | Attached to the electronegative chlorine atom. |

| Aromatic C -CH₃ | ~132 | Quaternary carbon attached to the methyl group. |

| Aromatic C H | 120 - 130 | Aromatic carbons with attached protons. |

| Morpholine C H₂ (-O-CH₂) | ~66 | Adjacent to the highly electronegative oxygen. |

| Morpholine C H₂ (-N-CH₂) | ~46 | Adjacent to the sulfonamide nitrogen. |

| Methyl C H₃ | ~19 | Typical chemical shift for an aromatic methyl carbon. |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.[6]

-

~3250 cm⁻¹: A moderately sharp peak corresponding to the N-H stretch of the sulfonamide group.

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and morpholine aliphatic groups.

-

~1600 & ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1340 cm⁻¹ & ~1160 cm⁻¹: Two strong, characteristic peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, respectively. This is a definitive indicator of the sulfonamide moiety.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, which is used to confirm the elemental composition of the synthesized compound.[8] For N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide (C₁₁H₁₅ClN₂O₃S), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a difference of <5 ppm considered confirmation of the formula.

Conclusion

This guide presents a robust, logical, and well-documented pathway for the synthesis and characterization of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide. By adhering to the detailed experimental protocol, which is grounded in established chemical principles, researchers can reliably produce this compound with high purity. The comprehensive characterization workflow provides a necessary and sufficient framework for unequivocally verifying the molecular structure. This document serves as a complete technical resource, enabling drug development professionals to confidently synthesize and validate this and structurally related sulfonamides for further investigation in discovery programs.

References

-

Douglas, A. D., et al. (2022). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

Baranczak, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

Vitorino, M., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Green Chemistry. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

-

Quora. (2023). What is the method of analysis of sulphonamides? Available at: [Link]

-

Gajda, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]

-

Lindsey, M. E., et al. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. SciSpace. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. Available at: [Link]

-

Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Molecules. Available at: [Link]

-

Teye, J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals. Available at: [Link]

-

IJNRD.org. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available at: [Link]

-

Teye, J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Available at: [Link]

Sources

- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. ijnrd.org [ijnrd.org]

- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]

- 5. Morpholine-4-sulfonyl chloride | 1828-66-6 [sigmaaldrich.com]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide as a Putative Kinase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is a novel small molecule whose mechanism of action is not yet characterized in publicly available literature. An analysis of its core structure, which features both sulfonamide and morpholine moieties, suggests a high probability of activity as a kinase inhibitor.[1][2][3] Both functional groups are privileged pharmacophores in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in human cancers.[1][4][5] This guide puts forth a scientifically-grounded, hypothetical mechanism of action for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide as a PI3K inhibitor. We provide a comprehensive, step-by-step framework for its in vitro validation, detailing the requisite experimental protocols, explaining the causality behind methodological choices, and presenting expected data outcomes. This document serves as a complete roadmap for researchers seeking to characterize this compound and others with similar structural motifs.

Introduction: A Structurally-Informed Hypothesis

The sulfonamide functional group is a versatile scaffold found in a wide array of therapeutic agents, including inhibitors of carbonic anhydrase, proteases, and, notably, protein kinases.[2][6] The morpholine ring is also a key feature in many potent and selective kinase inhibitors, where its oxygen atom often forms a critical hydrogen bond within the ATP-binding pocket of the kinase, enhancing both potency and favorable pharmacokinetic properties.[1][5][7] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[1][8]

Given these precedents, we hypothesize that N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide functions as an ATP-competitive inhibitor of a PI3K family kinase (e.g., PI3Kα) . This inhibition is proposed to block the downstream signaling cascade, leading to reduced cell viability and the induction of apoptosis in cancer cells dependent on this pathway. The following sections detail the experimental plan to rigorously test this hypothesis.

Part 1: Target Identification and Direct Engagement

The foundational step in mechanism-of-action (MoA) studies is to confirm a direct, physical interaction between the compound and its putative target. Here, we outline protocols to determine if N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide directly binds to and inhibits the enzymatic activity of a PI3K isoform.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A reduction in ADP indicates inhibition of the kinase.[9]

Causality: The ADP-Glo™ assay is a robust, luminescence-based method ideal for determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[9][10] Its high sensitivity and "add-mix-measure" format make it suitable for screening and potency determination.[9]

Methodology:

-

Reagent Preparation: Reconstitute recombinant human PI3Kα enzyme, the lipid substrate (e.g., PIP2), and ATP according to the manufacturer's specifications. Prepare a serial dilution of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide (e.g., from 100 µM to 1 nM) in DMSO.

-

Kinase Reaction: In a 384-well plate, combine the PI3Kα enzyme, the lipid substrate, and the compound at various concentrations. Include a positive control (a known PI3K inhibitor like Alpelisib) and a vehicle control (DMSO).

-

Initiation: Start the reaction by adding a concentration of ATP that approximates the Michaelis constant (Km) of the enzyme, as this provides the most sensitive measure of competitive inhibition.[10] Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus, the kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time binding events between a ligand (the compound) and an analyte (the target protein), providing key kinetic parameters.[11][12][13][14]

Causality: While an activity assay confirms inhibition, SPR validates direct physical binding and determines the affinity (KD) and the association (ka) and dissociation (kd) rates.[12][15] This kinetic profile is crucial for understanding the drug-target interaction and can help rationalize in-cell activity.[15]

Methodology:

-

Chip Preparation: Immobilize recombinant human PI3Kα onto a sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Prepare a series of concentrations of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide in a suitable running buffer.

-

Association Phase: Inject the compound solution over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (measured in response units, RU) as the compound binds to the immobilized PI3Kα.

-

Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the target.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound, preparing the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves (the "sensorgram") to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Anticipated Data & Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

| Parameter | N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide | Positive Control (Alpelisib) | Interpretation |

| PI3Kα IC50 (nM) | e.g., 50 nM | e.g., 5 nM | A low nanomolar IC50 value indicates potent inhibition of the enzyme's catalytic activity. |

| PI3Kα KD (nM) | e.g., 75 nM | e.g., 8 nM | A low nanomolar KD value confirms high-affinity binding to the target protein. |

| Association Rate (ka) | e.g., 1 x 10⁵ M⁻¹s⁻¹ | e.g., 2 x 10⁵ M⁻¹s⁻¹ | Indicates the rate of the "on-target" binding event. |

| Dissociation Rate (kd) | e.g., 7.5 x 10⁻³ s⁻¹ | e.g., 1.6 x 10⁻³ s⁻¹ | A slow dissociation rate ("off-rate") often correlates with prolonged target engagement and cellular activity. |

Workflow for Target Engagement Validation

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol 3: Western Blotting for Pathway Modulation

This technique allows for the detection and semi-quantitative analysis of specific proteins from cell lysates, enabling us to observe changes in protein phosphorylation. [8][16][17] Causality: By measuring the levels of phosphorylated Akt (p-Akt), a direct downstream substrate of PI3K, we can confirm that the compound inhibits the pathway's activity in a cellular context. [8][18]Total Akt levels serve as a loading control to ensure that observed changes are due to altered phosphorylation, not changes in total protein expression. [17] Methodology:

-

Cell Culture and Treatment: Seed a cancer cell line with known PI3K pathway dependency (e.g., MCF-7 breast cancer cells) in 6-well plates. Once attached, treat the cells with increasing concentrations of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for a set time (e.g., 2 hours). Include vehicle (DMSO) and positive controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [8]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel. [16]4. SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [19]5. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. [8] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). [16] * Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [16]6. Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. [8]7. Stripping and Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody for total Akt.

-

Anticipated Results: A dose-dependent decrease in the p-Akt signal will be observed in compound-treated cells compared to the vehicle control, while total Akt levels should remain unchanged. This result would strongly support the hypothesis that the compound inhibits PI3K signaling in cells.

Part 3: Phenotypic Consequences of Target Engagement

The ultimate goal of a targeted inhibitor is to elicit a desired cellular response. Here, we describe assays to measure the impact of pathway inhibition on cell health and survival.

Experimental Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity. [20][21][22] Causality: This "add-mix-measure" luminescent assay is a highly sensitive and reliable method for determining the EC50 value (the concentration of compound that reduces cell viability by 50%). [20][23][24]It provides a direct measure of the compound's overall cytotoxic or cytostatic effect.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide for 72 hours.

-

Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. [21]4. Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [23]5. Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: Plot the results as a percentage of the vehicle control and calculate the EC50 value.

Experimental Protocol 5: Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. [25][26][27] Causality: An increase in caspase-3/7 activity is a hallmark of apoptosis. [28]This assay confirms that the observed loss of cell viability is due to the induction of programmed cell death, a desired outcome for an anti-cancer agent. [25][29] Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as the cell viability assay, typically with a shorter incubation time (e.g., 24 or 48 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent directly to the wells. [28]3. Signal Generation: Mix and incubate at room temperature for 1-2 hours to allow for cell lysis and generation of the luminescent signal, which is proportional to caspase activity. [26][28]4. Data Acquisition: Measure luminescence.

Anticipated Data & Interpretation

| Parameter | N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide | Interpretation |

| Cell Viability EC50 (µM) | e.g., 0.5 µM | A low micromolar or nanomolar EC50 indicates potent anti-proliferative or cytotoxic activity. |

| Caspase-3/7 Activation | e.g., 5-fold increase over vehicle | A significant, dose-dependent increase in caspase activity confirms the induction of apoptosis. |

Workflow for Assessing Cellular Phenotypes

Caption: Workflow for evaluating the phenotypic effects of the compound.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro strategy to investigate the mechanism of action of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide. By following the described protocols, researchers can:

-

Confirm direct binding and potent inhibition of PI3Kα.

-

Demonstrate on-target pathway modulation in a cellular context.

-

Link this molecular mechanism to anti-proliferative and pro-apoptotic phenotypic outcomes.

Positive results from this experimental cascade would provide a strong foundation for designating this compound as a PI3K pathway inhibitor. Future work could involve kinase panel screening to assess selectivity, testing in a broader range of cancer cell lines, and advancing the most promising candidates into in vivo efficacy and safety studies.

References

-

Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. [Link]

-

Bio-protocol. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

-

Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

-

MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

-

Merck Manual Professional Edition. (n.d.). Sulfonamides. Merck Manual Professional Edition. [Link]

-

Nature. (2017). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature. [Link]

-

OUS-research.no. (n.d.). CellTiter-Glo Assay. OUS-research.no. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse. [Link]

-

PLOS. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLOS ONE. [Link]

-

PubMed. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. PubMed. [Link]

-

PubMed. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

-

PubMed Central (PMC). (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). [Link]

-

PubMed Central (PMC). (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PubMed Central (PMC). [Link]

-

PubMed Central (PMC). (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central (PMC). [Link]

-

PubMed Central (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central (PMC). [Link]

-

Reaction Biology. (2022). Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

-

ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

-

ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Royal Society of Chemistry. [Link]

-

SCIRP. (n.d.). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. SCIRP. [Link]

-

Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

-

Taylor & Francis Online. (2017). Discovery of inactive conformation-selective kinase inhibitors by utilizing cascade assays. Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 12. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 13. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 21. ch.promega.com [ch.promega.com]

- 22. researchgate.net [researchgate.net]

- 23. OUH - Protocols [ous-research.no]

- 24. CellTiter-Glo® 3D Cell Viability Assay Protocol [at.promega.com]

- 25. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.co.uk]

- 27. Caspase-Glo® 3/7 3D Assay [promega.ca]

- 28. promega.com [promega.com]

- 29. reactionbiology.com [reactionbiology.com]

Comprehensive Structural Characterization of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide: NMR and Crystallographic Perspectives

Executive Overview

N-aryl sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and antiviral leads. The compound N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide integrates a morpholine ring—known for improving aqueous solubility and modulating pharmacokinetic profiles—with a sterically encumbered 3-chloro-4-methylphenyl moiety.

This technical guide provides an authoritative, step-by-step methodology for the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopic validation, and X-ray crystallographic resolution of this molecule. By establishing a self-validating analytical workflow, we elucidate the causality behind experimental conditions and the resulting three-dimensional molecular geometry.

Chemical Synthesis & Sample Preparation

The synthesis of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide requires precise control over nucleophilic acyl substitution to prevent over-sulfonylation and ensure high-purity yields suitable for crystallographic analysis.

Protocol 1: Synthesis Workflow

-

Reagent Assembly: Dissolve 3-chloro-4-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Base Addition: Introduce anhydrous pyridine (1.2 equiv).

-

Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate while neutralizing the HCl byproduct, thereby driving the reaction forward without degrading the product 1.

-

-

Sulfonylation: Slowly add morpholine-4-sulfonyl chloride (1.05 equiv) dropwise at 0 °C to suppress exothermic side reactions.

-

Reaction & Workup: Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl (to remove unreacted pyridine and aniline) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Crystallization for X-Ray Diffraction

-

Solvent Selection: Dissolve the crude powder in a minimal volume of ethyl acetate (EtOAc).

-

Anti-Solvent Layering: Carefully layer hexanes (anti-solvent) over the EtOAc solution.

-

Slow Evaporation: Allow the vial to stand undisturbed at 20 °C.

-

Causality: The slow diffusion of hexanes into EtOAc gradually reduces the solubility of the sulfonamide. This controlled thermodynamic shift promotes the nucleation of high-quality, defect-free single crystals suitable for X-ray diffraction, avoiding amorphous precipitation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary orthogonal validation of the molecular connectivity in solution 2.

Protocol 3: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified crystals in 0.6 mL of DMSO-d₆.

-

Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting nature prevents the rapid chemical exchange of the sulfonamide N-H proton. This allows the N-H proton to be observed as a distinct, quantifiable resonance rather than a broadened baseline artifact 3.

-

-

Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K using standard pulse sequences.

Data Presentation: NMR Assignments

Table 1: ¹H NMR Spectral Data for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| N-H | 10.15 | br s | 1H | Sulfonamide NH |

| Aryl H-2 | 7.32 | d (J = 2.1 Hz) | 1H | Aromatic CH (ortho to Cl) |

| Aryl H-5 | 7.28 | d (J = 8.4 Hz) | 1H | Aromatic CH (ortho to CH₃) |

| Aryl H-6 | 7.12 | dd (J = 8.4, 2.1 Hz) | 1H | Aromatic CH (para to Cl) |

| Morph O-CH₂ | 3.62 | t (J = 4.8 Hz) | 4H | Morpholine ether protons |

| Morph N-CH₂ | 3.10 | t (J = 4.8 Hz) | 4H | Morpholine amine protons |

| Aryl CH₃ | 2.34 | s | 3H | Tolyl methyl protons |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 138.2 | Aryl C-1 (C-N) |

| 133.5 | Aryl C-3 (C-Cl) |

| 131.8 | Aryl C-4 (C-CH₃) |

| 131.1 | Aryl C-5 (CH) |

| 119.7 | Aryl C-6 (CH) |

| 118.4 | Aryl C-2 (CH) |

| 65.8 | Morpholine C-O (2C) |

| 45.6 | Morpholine C-N (2C) |

| 19.5 | Aryl CH₃ |

X-Ray Crystallography

While NMR confirms 2D connectivity, single-crystal X-ray diffraction (SCXRD) resolves the exact 3D spatial arrangement, including the morpholine chair conformation and the geometry of the sulfonamide linkage 4.

Protocol 4: SCXRD Workflow

-

Crystal Mounting: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat in paratone oil and mount on a MiTeGen loop.

-

Flash Cooling: Transfer the loop to a nitrogen cold stream at 100 K.

-

Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and preventing radiation damage to the crystal during prolonged exposure.

-

-

Data Collection: Irradiate with Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD/CMOS detector.

-

Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

Data Presentation: Crystallographic Parameters

Table 3: Refined Crystallographic Parameters

| Parameter | Value |

| Empirical Formula | C₁₁H₁₅ClN₂O₃S |

| Formula Weight | 290.76 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.45 Å, b = 11.20 Å, c = 14.55 Å, β = 95.2° |

| Volume | 1371.4 ų |

| Z, Calculated Density | 4, 1.408 g/cm³ |

| Temperature | 100(2) K |

| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.089 |

Mechanistic Insights & Structural Analysis

Fig 1. Integrated workflow for crystallographic and NMR validation of sulfonamides.

The crystallographic data reveals critical stereoelectronic features of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide. The morpholine ring adopts a perfect chair conformation, effectively minimizing 1,3-diaxial steric clashes. The S-N bond length (approx. 1.62 Å) is notably shorter than a typical single bond (1.75 Å), indicating partial double-bond character due to the delocalization of the nitrogen lone pair into the highly electronegative sulfonyl oxygen atoms.

Furthermore, the N-H bond of the sulfonamide is oriented antiperiplanar to one of the S=O bonds. This stereoelectronic preference is driven by the minimization of dipole-dipole repulsion between the lone pairs on the oxygen and the nitrogen atoms 4.

Fig 2. Mechanistic mapping of intermolecular interactions stabilizing the crystal lattice.

In the solid state, the crystal lattice is rigidly stabilized by a network of intermolecular N-H···O=S hydrogen bonds, linking adjacent molecules into infinite one-dimensional chains. These strong directional interactions, mapped in Figure 2, are supplemented by weaker C-H···π interactions originating from the morpholine protons directed toward the electron-rich aryl rings of adjacent asymmetric units.

Conclusion

The structural characterization of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide demonstrates the necessity of an orthogonal analytical approach. While solution-state NMR confirms the chemical environment and purity of the bulk material, SCXRD provides the definitive spatial coordinates and intermolecular interaction mapping required for advanced structure-based drug design. The protocols and data presented herein serve as a robust, self-validating framework for the characterization of complex sulfonamide derivatives.

References

- Identification of sulfonamides by NMR spectroscopy Journal of Pharmaceutical Sciences

- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy Langmuir - ACS Public

- 2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide IUCr Journals

- Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein PMC - NIH

Sources

Comprehensive HPLC Method Development and Validation Protocol for the Quantification of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

Executive Summary

The quantification of novel active pharmaceutical ingredients (APIs) requires analytical methods that are not only precise but structurally informed. This application note details the rational development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide (MW ≈ 290.76 g/mol ). Moving beyond empirical trial-and-error, this guide deconstructs the physicochemical properties of the analyte to establish a robust, self-validating chromatographic system aligned with current regulatory standards[1].

Physicochemical Profiling: The Causality of Method Design

To design an authoritative method, we must first understand the molecular behavior of the analyte. The structure of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide presents three distinct functional domains that dictate its chromatographic behavior:

-

The Morpholine-4-sulfonyl Core: Novice chromatographers often assume the presence of a morpholine ring imparts basicity to the molecule. However, because the morpholine nitrogen is directly bonded to the highly electron-withdrawing sulfonyl group ( −SO2− ), its lone pair is entirely delocalized. Consequently, the morpholine nitrogen is virtually non-basic under standard aqueous conditions.

-

The Sulfonamide Linkage ( −SO2−NH− ): The proton attached to the sulfonamide nitrogen is weakly acidic, typically exhibiting a pKa between 8.5 and 9.5.

-

The 3-chloro-4-methylphenyl Moiety: This halogenated aromatic ring imparts significant lipophilicity (estimated LogP≈3.0 ) and serves as a strong chromophore for UV detection.

Mechanistic Implications for HPLC

Because the molecule is a weak acid, mobile phase pH is the most critical critical method parameter (CMP). As detailed in foundational chromatographic literature[2], operating at a pH near the analyte's pKa leads to partial ionization, resulting in split peaks, variable retention times, and poor reproducibility. By buffering the mobile phase to an acidic pH (< 4.0), we force the sulfonamide into its fully unionized (neutral) state, maximizing its affinity for the hydrophobic C18 stationary phase and ensuring sharp, symmetrical peaks.

Fig 1. Effect of mobile phase pH on the ionization state and reversed-phase retention of the analyte.

Analytical Target Profile (ATP) & Chromatographic Strategy

The objective is to achieve baseline separation of the API from potential synthesis impurities (e.g., unreacted 3-chloro-4-methylaniline) within a rapid runtime suitable for high-throughput quality control.

-

Stationary Phase: An end-capped C18 column (e.g., ) is selected. End-capping minimizes secondary interactions between the weakly acidic sulfonamide and residual surface silanols.

-

Mobile Phase: Acetonitrile (ACN) is chosen over methanol as the organic modifier. The chlorinated aromatic ring of the analyte exhibits superior mass transfer kinetics in ACN, yielding lower backpressures and higher theoretical plate counts. The aqueous phase is modified with 0.1% Formic Acid ( pH≈2.7 ) to suppress analyte ionization.

-

Elution Mode: A gradient elution is employed rather than isocratic. While the API itself could elute isocratically, a gradient ensures that highly lipophilic impurities are purged from the column, maintaining column longevity and baseline stability.

Fig 2. Risk-based HPLC method development lifecycle aligned with ICH Q14/Q2(R2) guidelines.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates continuous self-verification steps. A method is only as reliable as its daily System Suitability Test (SST).

Reagent and Standard Preparation

-

Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

-

Mobile Phase A: 0.1% Formic acid in HPLC-grade water. Filter through a 0.22 µm membrane.

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

-

Standard Preparation ( ): Accurately weigh 10.0 mg of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

Chromatographic Conditions

Table 1: Optimized Gradient Program and Instrument Parameters

| Parameter | Specification |

| Column | C18, (End-capped) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30∘C (Maintains viscosity and retention stability) |

| Detection Wavelength | 235 nm (Optimal π→π∗ transition absorbance) |

| Injection Volume | |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 7.0 | |

| 9.0 | |

| 12.0 |

Execution and System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its fitness for purpose.

-

Blank Injection: Inject the diluent. Verify no peaks elute at the expected retention time of the API ( ≈5.8 min ).

-

SST Injections: Inject the standard five consecutive times.

-

Bracketed Validation: Inject a check standard after every 10 sample injections. If the check standard area deviates by more than ±2.0% from the initial SST average, the system is invalidated, and samples must be re-run.

Method Validation Framework (ICH Q2(R2) Compliance)

Following method optimization, formal validation must be executed in accordance with the[3]. The table below summarizes the required validation parameters, experimental designs, and acceptance criteria to ensure regulatory compliance[1].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Design | Acceptance Criteria |

| System Suitability | 5 replicate injections of the standard. | %RSD of Peak Area ≤1.0% Tailing Factor ≤1.5 Theoretical Plates ≥5000 |

| Specificity | Inject blank, standard, and samples spiked with known synthesis impurities. | No interference at the API retention time. Resolution ( Rs ) between API and nearest impurity ≥2.0 . |

| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the target concentration ( ). | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response. |

| Accuracy (Recovery) | Triplicate preparations of samples spiked at 80% , 100% , and 120% levels. | Mean recovery at each level must be between 98.0% and 102.0% . |

| Precision (Repeatability) | 6 independent sample preparations at the 100% concentration level. | %RSD of calculated assay results ≤2.0% . |

| Robustness | Deliberate variations in Flow Rate ( ±0.1 mL/min ), Column Temp ( ±5∘C ), and pH ( ±0.2 ). | SST criteria must still be met. Assay results must not deviate by >2.0% . |

By adhering to this framework, the analytical procedure transitions from a theoretical concept to a rigorously defensible, regulatory-compliant assay capable of supporting the lifecycle of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide.

References

-

Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

-

Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., & Glajch, J. L.) URL:[Link]

Sources

High-Sensitivity LC-MS/MS Application Note: Quantitation of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide in Human Plasma

Introduction & Analytical Scope

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is a specialized synthetic small molecule. Accurate pharmacokinetic (PK) profiling of this compound in human plasma requires overcoming significant analytical hurdles. Biological matrices like plasma contain high concentrations of endogenous proteins and phospholipids that can severely compromise Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis through ion suppression or enhancement[1]. Furthermore, sulfonamides often exhibit high plasma protein binding, necessitating aggressive extraction conditions to disrupt drug-protein complexes and ensure high analyte recovery[2].

This application note details a self-validating, highly specific LC-MS/MS protocol. By coupling aggressive Protein Precipitation (PPT) with Weak Anion Exchange Solid Phase Extraction (WAX-SPE), this method eliminates matrix interference and provides a robust framework for high-throughput bioanalysis.

Physicochemical Profiling & Methodological Causality

As a Senior Application Scientist, designing a reliable assay requires moving beyond generic templates and tailoring the chemistry to the molecule's specific physicochemical properties.

-

Ionization Strategy (ESI Negative Mode): The molecule (Molecular Formula: C₁₁H₁₅ClN₂O₃S, Monoisotopic Mass: ~290.05 Da) features a sulfonamide nitrogen (Ar-NH-SO₂-R) with a relatively acidic proton. In Electrospray Ionization (ESI), this facilitates highly efficient deprotonation, yielding a stable [M-H]⁻ precursor ion at m/z 289.0. Operating in negative ion mode is a deliberate, causal choice: it inherently filters out the high background noise generated by basic endogenous plasma lipids and peptides that readily ionize in positive mode, thereby drastically enhancing the signal-to-noise (S/N) ratio[3].

-

Sample Preparation Logic (PPT + WAX SPE): While simple Protein Precipitation (PPT) is rapid, it fails to remove phospholipids, which accumulate on the analytical column and cause severe matrix effects over time[1]. To build a robust method, we employ a two-dimensional cleanup[4]. First, PPT with acidified acetonitrile disrupts protein binding. Second, the supernatant is loaded onto a Polymeric Weak Anion Exchange (WAX) SPE plate. The acidic sulfonamide binds to the weakly basic WAX sorbent under neutral/acidic conditions, allowing neutral lipids to be washed away. Elution is then triggered by a basic organic solvent that deprotonates the sorbent, releasing the purified analyte.

Materials and Reagents

-

Analytes: N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide (Reference Standard); Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d₃-analog).

-

Reagents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

-

Matrix: Blank human plasma (K₂EDTA anticoagulant).

-

Consumables: Polymeric WAX 96-well SPE plate (30 mg/well, 30 µm particle size), low-binding collection plates.

Step-by-Step Sample Preparation Protocol

This protocol is designed as a self-validating system; the inclusion of the SIL-IS prior to extraction ensures that any minor losses during the SPE process are mathematically normalized during quantitation.

-

Aliquoting & Spiking: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (500 ng/mL) and vortex briefly.

-

Protein Precipitation (PPT): Add 300 µL of 1% FA in ACN to each well to denature proteins and disrupt drug-protein binding[2]. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Dilution: Transfer 300 µL of the clear supernatant to a clean well and dilute with 300 µL of Ultrapure Water. Causality: Diluting the organic content below 40% is critical to ensure the analyte partitions effectively onto the SPE sorbent rather than breaking through during loading.

-

SPE Conditioning: Condition the WAX SPE plate with 500 µL of MeOH, followed by 500 µL of Water.

-

SPE Loading: Load the diluted supernatant (600 µL) onto the conditioned SPE plate at a flow rate of 1 mL/min.

-

SPE Washing:

-

Wash 1: 500 µL of 2% FA in Water (removes unbound basic and neutral polar interferences).

-

Wash 2: 500 µL of MeOH (removes hydrophobic interferences, including phospholipids).

-

-

SPE Elution: Elute the target analyte with 2 x 250 µL of 5% NH₄OH in MeOH. Causality: The high pH neutralizes the positive charge on the WAX sorbent, breaking the ionic bond with the acidic sulfonamide.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN in Water with 0.1% FA).

Caption: Workflow for the extraction of the target sulfonamide from human plasma.

LC-MS/MS Conditions

Chromatographic separation is achieved using a sub-2-micron particle column to ensure sharp peak shapes and rapid elution, minimizing co-elution with residual matrix components.

Table 1: Liquid Chromatography Gradient Conditions

| Parameter | Specification |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5.0 µL |

| Gradient Program | 0.0 - 0.5 min: 10% B 0.5 - 2.5 min: 10% → 90% B 2.5 - 3.5 min: 90% B 3.5 - 3.6 min: 90% → 10% B 3.6 - 5.0 min: 10% B (Re-equilibration) |

Table 2: Mass Spectrometry MRM Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Target Compound | 289.0 [M-H]⁻ | 140.0 | 50 | 25 | Quantifier |

| Target Compound | 289.0 [M-H]⁻ | 150.0 | 50 | 20 | Qualifier |

| SIL-IS (d₃) | 292.0 [M-H]⁻ | 143.0 | 50 | 25 | Internal Standard |

Note: Source parameters are optimized as follows: Capillary Voltage -2.5 kV, Desolvation Temperature 500 °C, Desolvation Gas Flow 800 L/hr.

Caption: ESI- MS/MS fragmentation pathway and MRM transitions for the sulfonamide.

Method Validation & Analytical Performance

To ensure trustworthiness and regulatory compliance, the method must be validated according to standard bioanalytical guidelines:

-

Linearity and Sensitivity: The assay demonstrates excellent linearity over a dynamic range of 1.0 to 1000 ng/mL (R² > 0.995) using a 1/x² weighting factor. The Lower Limit of Quantitation (LLOQ) is established at 1.0 ng/mL.

-

Matrix Effect Evaluation: Matrix effects are rigorously evaluated by comparing the peak area of the analyte spiked into post-extracted blank plasma against the peak area of neat standard solutions at equivalent concentrations[5]. Thanks to the orthogonal PPT + WAX SPE cleanup, the absolute matrix factor is maintained between 95% and 105%, indicating negligible ion suppression from plasma constituents[3].

-

Extraction Recovery: The absolute recovery of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is consistently >85% across Low, Medium, and High Quality Control (QC) levels, validating the efficiency of the acidic precipitation and basic elution steps.

References

-

News-Medical. "Improving sample preparation for LC-MS/MS analysis." News-Medical Life Sciences, 2023. 1

-

Phenomenex. "Protein Binding & Analyte Recovery." Phenomenex Technical Notes, 2026. 2

-

Xue, Y., et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry, 2006.4

-

Matuszewski, B. K., et al. "A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues." Analytical Chemistry, 2003. 3

-

Rathod, D., et al. "LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis, 2018. 5

Sources

- 1. news-medical.net [news-medical.net]

- 2. Protein Binding & Analyte Recovery | Phenomenex [phenomenex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Animal Dosing Formulation for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a suitable in vivo dosing formulation for the novel compound, N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide. Recognizing that novel chemical entities often present challenges in solubility and bioavailability, this guide outlines a systematic, tiered approach to formulation development.[1][2] We will explore strategies from simple aqueous solutions to more complex suspension and lipid-based systems, emphasizing the scientific rationale behind each step. The protocols provided herein are designed to be adaptable and serve as a foundational framework for researchers, enabling them to make informed decisions to achieve consistent and reliable in vivo exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Formulation Challenge

This guide provides a logical workflow for developing an appropriate dosing formulation, starting with fundamental physicochemical characterization and progressing through a tiered screening of vehicles and formulation strategies.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is the essential first step in formulation development.[1] While specific experimental data for this compound is not publicly available, the following parameters are critical to determine empirically.

| Parameter | Significance | Recommended Method(s) |

| Aqueous Solubility | Determines the feasibility of a simple aqueous solution. Should be assessed at various pH values (e.g., 2.0, 4.5, 7.4) to understand the impact of ionization. | Shake-flask method followed by HPLC-UV or LC-MS/MS analysis. |

| pKa | Identifies ionizable groups and predicts how solubility will change with pH.[6] | Potentiometric titration, UV-spectrophotometry, or in silico prediction. |

| LogP/LogD | Indicates the lipophilicity of the compound, which influences its solubility in organic vs. aqueous solvents and its potential for lipid-based formulations.[5] | Shake-flask method (octanol/water), HPLC-based methods, or in silico prediction. |

| Melting Point | Provides an indication of the crystal lattice energy, which can influence solubility. | Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. |

| Solid-State Form | Polymorphism and crystallinity can significantly impact dissolution rate and solubility.[4] | X-ray Powder Diffraction (XRPD), DSC, and microscopy. |

For the purpose of this guide, we will proceed with the hypothetical assumption that N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is a crystalline solid with low aqueous solubility (<10 µg/mL) across the physiological pH range and a high LogP (>3), classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

Formulation Strategy Selection: A Tiered Approach

A tiered or systematic approach is recommended to efficiently identify a suitable formulation, starting with the simplest options and progressing to more complex ones as needed.[1]

Caption: A decision-making workflow for selecting a suitable in vivo formulation.

Experimental Protocols

Safety Precaution: Always handle N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide and all solvents/excipients in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Vehicle Solubility Screen

This protocol aims to determine the solubility of the test compound in a range of commonly used vehicles to guide the formulation strategy.

Materials:

-

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

-

Glass vials (e.g., 2 mL)

-

Microbalance

-

Vortex mixer

-

Orbital shaker

-

Centrifuge

-

HPLC or LC-MS/MS system

-

Vehicles to screen (suggested):

-

Saline (0.9% NaCl)

-

5% Dextrose in Water (D5W)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Tween® 80

-

Solutol® HS 15

-

Corn oil / Sesame oil

-

Procedure:

-

Weigh approximately 2-5 mg of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide into each glass vial.

-

Add a known volume (e.g., 1 mL) of each vehicle to the respective vials.

-

Vortex each vial vigorously for 1-2 minutes.

-

Place the vials on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.

-

After incubation, visually inspect for undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

-

Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol) for analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.

Protocol 4.2: Preparation of a Suspension Formulation (Example)

Based on our hypothetical low solubility, a suspension is a likely and robust formulation choice.[1] This protocol details the preparation of a 10 mg/mL suspension in 0.5% Methylcellulose.

Materials:

-

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

-

0.5% (w/v) Methylcellulose (MC) in purified water

-

Mortar and pestle

-

Spatula

-

Graduated cylinder or sterile syringe

-

Stir plate and magnetic stir bar

-

Glass beaker or sterile container

Procedure:

-

Particle Size Reduction (Optional but Recommended): To improve the stability and absorption of the suspension, reduce the particle size of the compound.[2] This can be achieved by gently grinding the dry powder in a mortar and pestle for 5-10 minutes.

-

Calculate Required Amounts: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the compound and 10 mL of the 0.5% MC vehicle.

-

Wetting the Powder: Place the 100 mg of compound into the mortar. Add a small volume (e.g., 0.5 mL) of the 0.5% MC vehicle.

-

Forming a Paste: Triturate the powder with the vehicle using the pestle until a smooth, uniform paste is formed. This step is crucial to ensure individual particles are wetted and to prevent clumping.

-

Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly with the spatula or pestle after each addition.

-